molecular formula C14H26N2O8 B10777999 [5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester

[5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester

Cat. No. B10777999
M. Wt: 350.36 g/mol
InChI Key: YTYAKGJMNHDUDF-UUWLPUTASA-N
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Description

Bmsc-0013 is a small molecule compound with the chemical formula C14H26N2O8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bmsc-0013 involves the modular construction of complex ligands with flexible arms ending in bivalent ligands. This process allows for the creation of branched multivalent ligands with high affinity for specific targets . The synthetic route typically involves the following steps:

    Formation of the fatty acyl chain: This step involves the synthesis of the fatty acyl chain through standard organic synthesis techniques.

    Attachment of the carbohydrate moiety: The carbohydrate moiety is linked to the fatty acyl chain through a glycosidic bond.

    Functionalization of the ligand: The ligand is functionalized with various groups to enhance its binding affinity and specificity.

Industrial Production Methods

Industrial production of Bmsc-0013 may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions and efficient production of the compound.

    Purification techniques: Techniques such as chromatography and crystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Bmsc-0013 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts may be used to facilitate specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Bmsc-0013 is similar to other fatty acyl glycosides, which also contain a fatty acyl chain linked to a carbohydrate moiety through a glycosidic bond . Some similar compounds include:

Uniqueness

Bmsc-0013 is unique due to its branched multivalent ligand structure, which allows it to bind to multiple targets simultaneously with high affinity . This property makes it a potent inhibitor of specific molecular interactions, distinguishing it from other similar compounds.

properties

Molecular Formula

C14H26N2O8

Molecular Weight

350.36 g/mol

IUPAC Name

methyl N-[6-oxo-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate

InChI

InChI=1S/C14H26N2O8/c1-23-14(22)15-6-4-2-3-5-9(18)16-13-12(21)11(20)10(19)8(7-17)24-13/h8,10-13,17,19-21H,2-7H2,1H3,(H,15,22)(H,16,18)/t8-,10+,11+,12-,13-/m1/s1

InChI Key

YTYAKGJMNHDUDF-UUWLPUTASA-N

Isomeric SMILES

COC(=O)NCCCCCC(=O)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

COC(=O)NCCCCCC(=O)NC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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